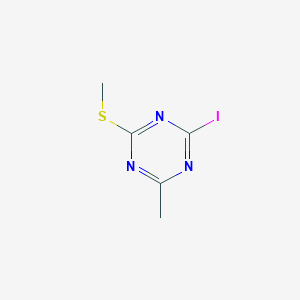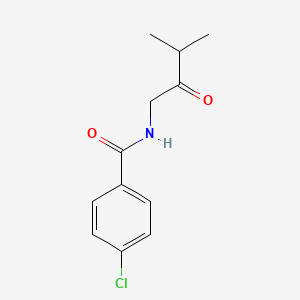![molecular formula C8H9BO5 B8678029 (7-Methoxybenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B8678029.png)
(7-Methoxybenzo[d][1,3]dioxol-5-yl)boronic acid
Vue d'ensemble
Description
(7-Methoxybenzo[d][1,3]dioxol-5-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a methoxy-substituted benzodioxole ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxybenzo[d][1,3]dioxol-5-yl)boronic acid typically involves the reaction of 4-methoxy-1,3-benzodioxole with a boron-containing reagent. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0).
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch sizes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
(7-Methoxybenzo[d][1,3]dioxol-5-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Esterification: The boronic acid can react with alcohols to form boronate esters.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other peroxides are typical oxidizing agents.
Esterification: Alcohols and acid catalysts are used to form boronate esters.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds are the major products.
Oxidation: Phenolic compounds are formed.
Esterification: Boronate esters are the products.
Applications De Recherche Scientifique
(7-Methoxybenzo[d][1,3]dioxol-5-yl)boronic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (7-Methoxybenzo[d][1,3]dioxol-5-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Similar in reactivity but lacks the methoxy and benzodioxole substituents.
4-Formylphenylboronic Acid: Contains a formyl group instead of a methoxy group.
3-Methoxyphenylboronic Acid: Similar structure but with the methoxy group in a different position.
Uniqueness
(7-Methoxybenzo[d][1,3]dioxol-5-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the methoxy group and the benzodioxole ring can enhance its stability and reactivity compared to simpler boronic acids .
Propriétés
Formule moléculaire |
C8H9BO5 |
|---|---|
Poids moléculaire |
195.97 g/mol |
Nom IUPAC |
(7-methoxy-1,3-benzodioxol-5-yl)boronic acid |
InChI |
InChI=1S/C8H9BO5/c1-12-6-2-5(9(10)11)3-7-8(6)14-4-13-7/h2-3,10-11H,4H2,1H3 |
Clé InChI |
FNYVGOCHXURZQH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C(=C1)OC)OCO2)(O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{4-[(Butan-2-yl)oxy]phenoxy}ethan-1-amine](/img/structure/B8677947.png)













